Ferric nitrate

Organic synthesis Catalysis Green chemistry

Ferric nitrate (iron(III) nitrate) is the only ferric salt whose nitrate counterion serves as both an oxidizing agent and a coordination species, decomposing cleanly upon heating with zero residual anion contamination—unlike ferric chloride or sulfate. This makes it irreplaceable for: (1) bifunctional Lewis acid/NO₂ radical tandem catalysis for biomass-derived ester synthesis, (2) concentration-tunable phase-selective synthesis of magnetic γ-Fe₂O₃ vs. non-magnetic α-FeOOH nanoparticles, (3) chloride-free Fe³⁺ doping of TiO₂ photocatalysts, and (4) Fenton-based wastewater treatment without hydroxyl radical scavenging by chloride or sulfate anions. Substituting with cheaper ferric salts risks uncontrolled precipitation, altered reaction selectivity, or product contamination. Specify ferric nitrate for validated, reproducible performance.

Molecular Formula Fe(NO3)3(H2O)9
FeN3O9
Molecular Weight 241.86 g/mol
CAS No. 10421-48-4
Cat. No. B080224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric nitrate
CAS10421-48-4
Synonymsferric nitrate
ferric nitrate hexahydrate
ferric nitrate iron salt
ferric nitrate nonahydrate
ferric nitrate octacosahydrate
ferric nitrate octapentacontahydrate
ferric nitrate octatriacontahydrate
ferric nitrate pentadecahydrate
ferric nitrate undecahydrate
Molecular FormulaFe(NO3)3(H2O)9
FeN3O9
Molecular Weight241.86 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Fe+3]
InChIInChI=1S/Fe.3NO3/c;3*2-1(3)4/q+3;3*-1
InChIKeyVCJMYUPGQJHHFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in cold water: 150 g/100 cc; soluble in all proportions in hot water. /Ferric nitrate hexahydrate/

Ferric Nitrate (CAS 10421-48-4): Technical Baseline and Procurement Essentials


Ferric nitrate (iron(III) nitrate) is an inorganic iron salt typically supplied as the nonahydrate (Fe(NO3)3·9H2O, CAS 7782-61-8), appearing as pale violet to grayish-white deliquescent crystals that are freely soluble in water and also dissolve in ethanol and acetone . It is classified as an oxidizer and demonstrates a density of approximately 1.68 g/cm³, melting near 47°C, and undergoes decomposition upon heating to 125°C [1]. Its industrial and laboratory utility spans catalysis, metal surface treatment, dyeing mordant applications, and as a precursor for iron oxide nanomaterials [2].

Why Ferric Nitrate Cannot Be Casually Substituted with Other Ferric Salts


Ferric nitrate's counterion (NO3-) fundamentally alters its solution chemistry, thermal decomposition pathway, and catalytic behavior compared to ferric chloride, ferric sulfate, or organometallic iron precursors. The nitrate ion acts as both an oxidizing agent and a coordination species, while its decomposition upon heating leaves no residual anion contamination—a critical distinction from chloride and sulfate salts that can introduce persistent corrosive ions [1]. Systematic hydrolysis studies demonstrate that ferric nitrate, ferric chloride, and ferric sulfate exhibit divergent precipitation kinetics, pH evolution profiles, and colloid formation behavior at identical concentrations, directly impacting their suitability for nanoparticle synthesis, wastewater treatment, and analytical applications [2]. In heterogeneous catalysis and material synthesis, the choice of iron precursor (nitrate vs. chloride vs. acetylacetonate) has been shown to produce statistically significant differences in catalyst dispersion, particle size distribution, and catalytic activity [3]. These counterion-dependent variations mean that substituting ferric nitrate with a cheaper or more readily available ferric salt without process revalidation can lead to unexpected precipitation, altered reaction selectivity, or product contamination.

Ferric Nitrate (CAS 10421-48-4): Quantitative Differentiation Evidence Against Comparator Compounds


Catalytic Oxidation: Ferric Nitrate vs. Nitric Acid in Benzyl Alcohol Conversion

Ferric nitrate demonstrates significantly superior oxidation performance compared to nitric acid alone in benzyl alcohol oxidation to benzaldehyde. The Fe(NO3)3·9H2O system achieved 95% conversion and 95% benzaldehyde selectivity in N2 atmosphere, and 85% benzaldehyde yield in air atmosphere [1]. In contrast, nitric acid alone exhibits lower performance under comparable mild conditions, as ferric nitrate's bifunctional nature—where Fe3+ serves as a Lewis acid and NO3- provides the oxidizing NO2 radical precursor—creates a synergistic effect absent in single-component HNO3 systems [1]. This dual functionality enables the catalytic direct oxidation of structurally distinct tertiary alcohols to esters using molecular oxygen as the terminal oxidant without requiring additional additives [2].

Organic synthesis Catalysis Green chemistry

Hydrolytic Stability: Precipitation Kinetics of Ferric Nitrate vs. Ferric Chloride

Ferric nitrate and ferric chloride exhibit fundamentally different precipitation behavior under base addition conditions. At 25°C, the time required for visible precipitate formation in iron(III) nitrate solutions becomes nearly invariant with increasing OH/Fe ratio at high base additions, whereas ferric chloride solutions demonstrate significantly greater stability against precipitation under identical OH/Fe ratios slightly above the minimum precipitation threshold [1]. Specifically, for 0.125 M Fe(III) nitrate solutions, the pH passes through a maximum with increasing base addition and the solution transitions from yellow (characteristic of low molecular weight species FeOH2+ and Fe2(OH)24+) to deep red-brown (high molecular weight polynuclear species) [1]. A systematic multi-dimensional investigation comparing ferric nitrate, ferric chloride, and ferric sulfate at identical concentrations found that ferric nitrate and ferric sulfate are unsuitable for colloid preparation, whereas ferric chloride is more appropriate for this purpose [2].

Solution chemistry Wastewater treatment Material synthesis

Precursor-Dependent Catalyst Performance: Ferric Nitrate vs. Ferric Oxalate in Fischer-Tropsch Synthesis

In graphene oxide-supported iron catalysts for Fischer-Tropsch synthesis (FTS), the choice of iron precursor significantly impacts catalyst structural properties and resulting FTS performance. A systematic comparison of three iron precursors—ferrous acetate, ferric oxalate, and ferric nitrate—revealed that ferric oxalate-derived catalysts (Fe/G-C) produce more uniform dispersion with smaller iron nanoparticle sizes due to higher binding energy between ferric oxalate and graphene oxide (-1.53 eV by DFT), which facilitates more nucleation seeds [1]. Ferric nitrate-derived catalysts, by contrast, exhibit different nanoparticle size distribution and morphology, leading to distinct reduction and carburization behavior [1]. This precursor-dependent structural heterogeneity directly translates to differences in FTS activity and C5+ selectivity [1].

Heterogeneous catalysis Fischer-Tropsch synthesis Catalyst design

Phase-Selective Nanoparticle Synthesis: Concentration-Dependent Control of Iron Oxide/Oxyhydroxide Products

Ferric nitrate concentration serves as a critical parameter for phase-selective synthesis of iron oxide and oxyhydroxide nanoparticles. At room temperature under sonication with hydrazine monohydrate, a concentrated ferric nitrate solution (0.05 M) yields γ-Fe2O3 (maghemite) as the major product exhibiting saturation magnetization of 65 emu/g, while a lower concentration (0.005 M) produces α-FeOOH (goethite) as the major product with a very weak magnetic moment of approximately 4 emu/g [1]. At intermediate concentrations, γ-FeOOH or mixed-phase products are formed. Particle morphology correspondingly transitions from spherical (γ-Fe2O3) to acicular/rod-shaped (α-FeOOH) [1]. This concentration-dependent phase selectivity is unique to the nitrate counterion system and is not replicable with chloride or sulfate salts without additional templating agents.

Nanomaterial synthesis Magnetic materials Phase control

Fe-Doped TiO2 Photocatalytic Activity: Optimal Doping Level Using Ferric Nitrate Precursor

Using ferric nitrate as the iron source, Fe3+-doped TiO2 nanoparticles prepared via acid-catalyzed sol-gel method demonstrate composition-dependent photocatalytic activity. TiO2 doped with 0.10% Fe3+ exhibits the highest photoactivity, achieving 92.32% decolorization rate and 97.00% degradation rate of Acridine Orange under 450W high-pressure mercury lamp illumination [1]. Under natural sunlight illumination, the same 0.10% Fe3+-doped TiO2 achieves 95.50% decolorization and 97.75% degradation rates [1]. The photocatalytic reactions follow first-order kinetics [1]. Ferric nitrate serves as an effective Fe3+ doping precursor because the nitrate counterion thermally decomposes without leaving residual dopants that could compete with iron incorporation into the TiO2 lattice.

Photocatalysis TiO2 doping Environmental remediation

Fenton Process Efficiency: Nitrate vs. Chloride Counterion Effects on Oxidation Rates

In Fe(III)/H2O2 Fenton-like oxidation processes, the counterion significantly modulates reaction efficiency. Comparative studies demonstrate that identical oxidation rates are obtained in the presence of nitrate and perchlorate ions, whereas the presence of chloride and sulfate ions markedly decreases the efficiency of the Fe(III)/H2O2 oxidation process [1]. Specifically, the Fe(III)/H2O2 process shows decreased oxidation rates for organic compounds when chloride or sulfate are present, attributable to hydroxyl radical scavenging by these anions [1]. Ferric nitrate therefore provides a more predictable and higher-efficiency oxidation environment compared to ferric chloride in Fenton-based advanced oxidation processes.

Advanced oxidation processes Wastewater treatment Fenton chemistry

Ferric Nitrate (CAS 10421-48-4): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Additive-Free Catalytic Oxidation of Tertiary Alcohols and Benzylic Compounds

Ferric nitrate functions as a bifunctional catalyst where the Fe3+ cation acts as a Lewis acid while the nitrate anion serves as a NO2 radical precursor, enabling tandem dehydration and oxidative cleavage-esterification of tertiary alcohols using molecular oxygen as the terminal oxidant without requiring any additives [1]. This catalytic system is uniquely suited for converting renewable biomass-derived alcohols to high-value esters and carbonyl compounds. Procurement relevance: Ferric nitrate cannot be substituted with ferric chloride or ferric sulfate in this application because the nitrate counterion is essential to the oxidative mechanism—chloride and sulfate lack the necessary redox-active nitrate functionality [1].

Phase-Controlled Synthesis of Iron Oxide Nanoparticles via Precursor Concentration Tuning

Ferric nitrate enables phase-selective synthesis of iron oxide and oxyhydroxide nanoparticles simply by adjusting precursor concentration. Concentrated solutions (0.05 M) yield magnetic γ-Fe2O3 (maghemite) with 65 emu/g saturation magnetization, while dilute solutions (0.005 M) yield non-magnetic α-FeOOH (goethite) with ~4 emu/g magnetic moment [1]. This concentration-dependent phase control is unique to the nitrate system. Procurement relevance: Researchers synthesizing iron oxide nanoparticles for magnetic applications (e.g., MRI contrast agents, magnetic separation, data storage) should specify ferric nitrate over ferric chloride or ferric sulfate to access this tunable phase selectivity [1].

Fe3+-Doped TiO2 Photocatalyst Fabrication for Visible-Light Environmental Remediation

Ferric nitrate serves as an ideal Fe3+ doping precursor for TiO2 photocatalyst synthesis via sol-gel or hydrothermal methods because the nitrate counterion thermally decomposes completely, leaving no residual contaminants that could interfere with iron incorporation into the TiO2 lattice. Optimal doping at 0.10% Fe3+ achieves >97% degradation of organic pollutants (Acridine Orange) under both artificial and natural light [1]. Procurement relevance: Ferric nitrate is preferred over ferric chloride for doping applications due to the absence of chloride residues that can poison catalyst surfaces or introduce unwanted electronic states [1].

Chloride-Free Advanced Oxidation Processes (Fenton-Like) for Wastewater Treatment

In Fe(III)/H2O2 advanced oxidation processes, ferric nitrate provides oxidation rates identical to perchlorate (the non-scavenging baseline), whereas ferric chloride and ferric sulfate exhibit markedly decreased efficiency due to hydroxyl radical scavenging by chloride and sulfate anions [1]. This makes ferric nitrate the ferric salt of choice for Fenton-based wastewater treatment where chloride or sulfate interference is undesirable. Procurement relevance: Wastewater treatment facilities using Fe(III)/H2O2 oxidation should select ferric nitrate over ferric chloride to maximize treatment efficiency and avoid anion scavenging effects [1].

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